1-(Chloromethyl)-4-nonylbenzene

Description

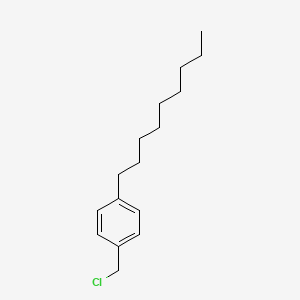

1-(Chloromethyl)-4-nonylbenzene is a chlorinated aromatic compound characterized by a benzyl chloride backbone substituted with a nonyl (C₉H₁₉) group at the para position. Its molecular formula is C₁₆H₂₅Cl, with a molecular weight of 252.82 g/mol. The nonyl chain confers significant hydrophobicity, making it useful in applications such as surfactants, polymer intermediates, or alkylating agents in organic synthesis.

Properties

CAS No. |

62640-25-9 |

|---|---|

Molecular Formula |

C16H25Cl |

Molecular Weight |

252.82 g/mol |

IUPAC Name |

1-(chloromethyl)-4-nonylbenzene |

InChI |

InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-15-10-12-16(14-17)13-11-15/h10-13H,2-9,14H2,1H3 |

InChI Key |

ZXVIWUBUJZQCOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-nonylbenzene can be synthesized through a chloromethylation reaction, where a benzene derivative is treated with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-nonylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The nonyl group can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

Scientific Research Applications

1-(Chloromethyl)-4-nonylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-nonylbenzene involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity.

Pathways Involved: The chloromethyl group can form covalent bonds with nucleophilic amino acid residues, potentially altering the function of the target proteins.

Comparison with Similar Compounds

1-(Chloromethyl)-4-nitrobenzene

- Structure: Benzyl chloride with a para-nitro (-NO₂) group.

- Molecular Formula: C₇H₆ClNO₂; Molecular Weight: 171.58 g/mol .

- Key Properties :

- Regulatory Status : Listed under UN1578 (Chloronitrobenzenes) due to toxicity and environmental hazards .

Contrast with 1-(Chloromethyl)-4-nonylbenzene:

- The nonyl group in the latter increases lipophilicity, favoring applications in non-polar media (e.g., surfactants), whereas the nitro derivative’s reactivity suits electrophilic aromatic substitution or pharmaceutical synthesis.

4-Methylbenzyl Chloride (p-Tolylmethyl Chloride)

- Structure : Benzyl chloride with a para-methyl (-CH₃) group.

- Molecular Formula : C₈H₉Cl; Molecular Weight : 140.61 g/mol .

- Key Properties :

Contrast with this compound:

- The nonyl chain’s bulkiness may sterically hinder reactions but improves solubility in organic solvents. Methyl derivatives are more cost-effective for small-scale alkylation.

1-(Chloromethyl)-4-phenoxybenzene

- Structure: Benzyl chloride with a para-phenoxy (-OPh) group.

- Molecular Formula : C₁₃H₁₁ClO; Molecular Weight : 218.68 g/mol .

- Applications in liquid crystals or agrochemicals (e.g., herbicide intermediates) .

Contrast with this compound:

- The phenoxy group enhances rigidity and thermal stability, whereas the nonyl chain prioritizes flexibility and hydrophobicity.

1-(Dichlorophenylmethyl)-4-nitrobenzene

- Structure : Benzene with a dichlorophenylmethyl and nitro group.

- Molecular Formula: C₁₃H₉Cl₂NO₂; Molecular Weight: 282.12 g/mol .

- Key Properties: The dichloromethyl group increases electrophilicity, enabling cross-coupling reactions. Potential use in bioactive molecule synthesis (e.g., antifungal agents) .

Contrast with this compound:

- Dichlorination enhances reactivity but may complicate selectivity in synthesis. The nonyl derivative avoids polyhalogenation challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.